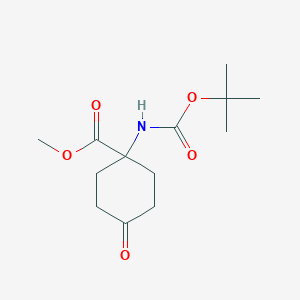

Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate

Übersicht

Beschreibung

“Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate” is an organic compound. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . This compound belongs to the class of organic compounds known as gamma-keto acids and derivatives, which are organic compounds containing an aldehyde substituted with a keto group on the C4 carbon atom .

Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc-protected amino acid ionic liquids (Boc-AAILs) were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .Chemical Reactions Analysis

The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate is used in enantioselective synthesis. A study by Magata et al. (2017) demonstrated its application in synthesizing methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate with high optical purity using Pd-catalyzed amide coupling and subsequent oxazole formation (Magata et al., 2017).

Crystallography and Structural Analysis

The compound has been studied for its crystallographic properties. Mackay et al. (1994, 1995) explored its structural features, noting that the cyclohexane rings exhibit regular chair forms and engage in extensive hydrogen bonding (Mackay et al., 1994); (Mackay et al., 1995).

Building Block for Amino Acids

This compound serves as a versatile building block for amino acids. Limbach et al. (2009) reported its use in Michael additions and Diels–Alder reactions, leading to new cyclopropyl-containing amino acids in protected form (Limbach et al., 2009).

Polymer Synthesis

The compound is also instrumental in polymer synthesis. Qu et al. (2009) utilized it in synthesizing chiral methylpropargyl ester monomers containing amino acid moieties, leading to polymers with helical structures (Qu et al., 2009).

Novel Functionalized Heterocyclic Amino Acids

Dzedulionytė et al. (2021) synthesized a novel functionalized heterocyclic amino acid using this compound, demonstrating its utility in expanding the repertoire of amino acids for various applications (Dzedulionytė et al., 2021).

Peptide Conformation Analysis

The compound has been used in the study of peptide conformations. Jankowska et al. (2002) investigated its role in determining peptide conformation, finding specific structural features like the trans-trans conformation of the tert-butoxycarbonyl group (Jankowska et al., 2002).

Synthesis of Constrained Peptidomimetics

Mandal et al. (2005) showcased the synthesis of constrained peptidomimetics using this compound, highlighting its versatility in creating complex molecular structures (Mandal et al., 2005).

Electroorganic Reactions

Matteis and Utley (1992) explored its application in electroorganic reactions, particularly in the hydrogenation of methyl 4-tert-butylcyclohex-1-enecarboxylate (Matteis & Utley, 1992).

Spirolactams Synthesis

Fernandez et al. (2002) utilized this compound in the synthesis of spirolactams, which are used as conformationally restricted pseudopeptides (Fernandez et al., 2002).

Zukünftige Richtungen

The use of the Boc group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The development of novel room-temperature ionic liquids (RTILs) consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of commercially available Boc-protected amino acids is a promising future direction .

Eigenschaften

IUPAC Name |

methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-13(10(16)18-4)7-5-9(15)6-8-13/h5-8H2,1-4H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANDWIFYKYTEKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC(=O)CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide](/img/structure/B2418331.png)

![6-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2418332.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B2418338.png)

![N-[(3-chloro-4-methoxyphenyl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2418341.png)

![4-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2418342.png)

![1-(3,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2418343.png)

![1-(2-hydroxyethyl)-6-({2-[5-(4-methylphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}thio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2418348.png)

![2-((4-fluorophenyl)thio)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2418350.png)

![7-hydroxy-3-methyl-5-oxo-N-(3,3,5-trimethylcyclohexyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2418354.png)